2-Methoxy-1,3-benzothiazole-6-carbaldehyde
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Overview
Description
2-Methoxy-1,3-benzothiazole-6-carbaldehyde is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.23 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO2S/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3 .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 193.23 .Scientific Research Applications
Natural Product Synthesis
2-Methoxy-1,3-benzothiazole-6-carbaldehyde derivatives have been explored in the synthesis of natural products. For instance, the compound has been utilized in the synthesis of indizoline derivatives, showcasing its utility in constructing complex natural carbazole frameworks. The planarity of the carbazole ring system and the spatial orientation of its substituents are crucial for its biological activity, as demonstrated in the structural analysis of natural compounds isolated from Clausena lansium (Fun et al., 2009).
Methodological Developments in Organic Synthesis
The compound also finds applications in the development of novel synthetic methodologies. It has been a key intermediate in the efficient total synthesis of naturally occurring carbazole alkaloids, employing innovative strategies such as ring-closing metathesis, highlighting its versatility in complex organic synthesis (Selvakumar et al., 2003).
Transamination Reactions
In addition, this compound is pivotal in transamination reactions for the synthesis of aldehydes or ketones from amines, demonstrating wide applications and high yields. This method's versatility underscores its importance in generating carbonyl compounds, a fundamental transformation in organic chemistry (Calō et al., 1972).
Synthetic Derivatives and Biological Evaluation
Research on the structural revision of sesbagrandiflorains and the synthesis of 6-methoxy-2-arylbenzofuran derivatives has shown the compound's potential in medicinal chemistry. The synthetic derivatives exhibited moderate antibacterial activity and cytotoxicity against cancer cell lines, suggesting its utility in developing new therapeutic agents (Noviany et al., 2020).
Safety and Hazards
The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-1,3-benzothiazole-6-carbaldehyde are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
As research progresses, it is expected that the specific pathways and their downstream effects will be identified .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As research progresses, these effects will be identified and studied in more detail .
Properties
IUPAC Name |
2-methoxy-1,3-benzothiazole-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-12-9-10-7-3-2-6(5-11)4-8(7)13-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJFZBZAQKYEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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